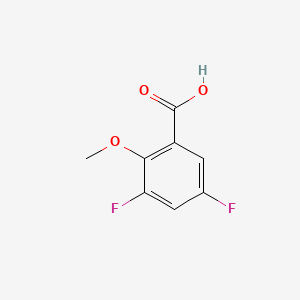

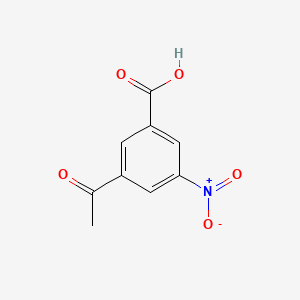

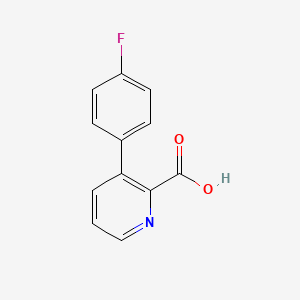

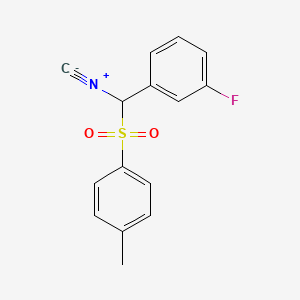

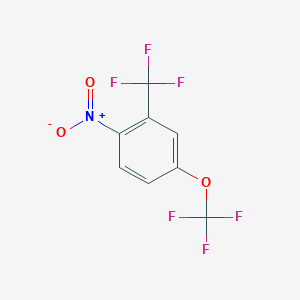

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains both nitro and trifluoromethyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar nitro and trifluoromethyl-substituted benzenes, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of nitro-substituted trifluoromethyl benzenes can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the two-step synthesis of dinitro-trifluoromethyl benzenes, starting from methylbenzoic acids and proceeding through nitration and reaction with sulfur tetrafluoride . These methods could potentially be adapted for the synthesis of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of nitro-substituted trifluoromethyl benzenes is characterized by the presence of electron-withdrawing groups that can influence the geometry of the benzene ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions caused by the substituents lead to a rotation of the carboxylic acid group out of the aromatic plane . Similar steric effects and electronic influences are likely to be present in 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The presence of nitro and trifluoromethyl groups in a benzene ring can lead to a variety of chemical reactions. For instance, β-nitrostyrenes can react with benzene in the presence of trifluoromethanesulfonic acid to form new compounds through a novel acid-catalyzed mechanism . Additionally, nitro(pentafluorosulfanyl)benzenes can undergo direct amination through vicarious nucleophilic substitution of hydrogen . These reactions highlight the reactivity of nitro-substituted trifluoromethyl benzenes, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted trifluoromethyl benzenes are influenced by their functional groups. For example, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one revealed that despite predictions of inferior reactivity, it was found to be more reactive than its non-nitrated derivative . Differential scanning calorimetry measurements also indicated that it is safer to handle . The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, providing insights into the density and geometry of these molecules . These findings can be extrapolated to predict the properties of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Aplicaciones Científicas De Investigación

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) demonstrated the synthesis of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions, facilitating the formation of trifluoromethyl ethers, highlighting its role in organic synthesis and materials science (Duran-Camacho et al., 2021).

Synthesis of Novel Fluorine-containing Polyetherimide

Yu Xin-hai (2010) reported the synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene through a reaction between hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This compound was a precursor in producing novel fluorine-containing polyetherimide, showcasing its application in the development of high-performance polymers with enhanced thermal and chemical resistance (Yu Xin-hai, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQJJGVATOEXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591754 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

CAS RN |

409114-47-2 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.